2-chloro-N-(6-methylheptan-2-yl)acetamide
Description
Historical Context and Evolution of Chloroacetamide Chemistry
The exploration of chloroacetamide chemistry dates back to the mid-20th century, with initial investigations focusing on their synthesis and fundamental reactivity. A significant milestone in the history of this class of compounds was the discovery of their herbicidal properties. cambridge.orgcambridge.org This finding spurred extensive research into the synthesis and structure-activity relationships of a vast array of N-substituted chloroacetamide derivatives, leading to the development of commercially important herbicides. cambridge.org Over the years, the focus of chloroacetamide chemistry has expanded beyond agrochemicals, with researchers exploring their utility as building blocks in organic synthesis and as scaffolds for the development of new bioactive molecules. researchgate.netijpsr.info The evolution of this field has been marked by a continuous effort to understand how the nature of the N-substituent influences the chemical and biological properties of the molecule.
Structural Diversity and General Reactivity Patterns of Chloroacetamide Derivatives
The structural diversity of N-substituted 2-chloroacetamides is vast, owing to the wide range of amines that can be used in their synthesis. The substituent on the nitrogen atom (the 'N-substituent') can be alkyl, aryl, or a more complex heterocyclic moiety, each imparting unique properties to the molecule. researchgate.netnih.gov The general synthesis of these compounds is typically achieved through the chloroacetylation of a corresponding primary or secondary amine using chloroacetyl chloride or a related chloroacetylating agent. researchgate.netresearchgate.net
The primary mode of reactivity for N-substituted 2-chloroacetamides is nucleophilic substitution at the α-carbon, where the chlorine atom is displaced by a nucleophile. researchgate.net This reactivity is a cornerstone of their utility in synthesis. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.net In some cases, intramolecular cyclization can occur, providing a route to various heterocyclic systems. researchgate.net The reactivity of the chloroacetamide can be influenced by the electronic and steric nature of the N-substituent. nih.govacs.org
Rationale for Academic Investigation into the 2-chloro-N-(6-methylheptan-2-yl)acetamide Scaffold
The specific compound, this compound, presents a compelling case for academic investigation due to the unique structural features of its N-substituent and its potential to contribute to a deeper understanding of fundamental organic chemistry principles.
Unique Aspects of the Branched Alkyl N-Substituent
The N-substituent, a 6-methylheptan-2-yl group, is a branched alkyl chain. The presence of branching in alkyl substituents can have a profound impact on the physical and chemical properties of a molecule. researchgate.net Specifically, the branching at the second carbon (the point of attachment to the nitrogen) and at the sixth carbon introduces significant steric bulk in the vicinity of the reactive chloroacetamide functional group. This steric hindrance can influence the rate and selectivity of nucleophilic substitution reactions. researchgate.net
Furthermore, the chirality of the 6-methylheptan-2-yl group, with stereocenters at the second and sixth positions, introduces another layer of complexity and potential for stereoselective synthesis. The study of such a molecule could provide insights into how the stereochemistry of a remote substituent influences the reactivity at the electrophilic center.
Significance in Fundamental Organic Synthesis and Mechanistic Studies
The investigation of this compound holds significance for fundamental organic synthesis and mechanistic studies. By studying its reactions with a variety of nucleophiles, researchers can probe the interplay between steric and electronic effects in nucleophilic substitution reactions. The bulky, non-polar alkyl group may also influence the solubility and aggregation properties of the molecule in different solvents, which can in turn affect reaction kinetics.
Moreover, this compound can serve as a model system for understanding the synthesis and reactivity of other complex, sterically hindered amides. The insights gained from studying its behavior could be applied to the design and synthesis of new molecules with tailored properties for applications in materials science or as biologically active agents.
Overview of Research Scope and Objectives
A hypothetical research program focused on this compound would likely encompass the following objectives:
Synthesis and Characterization: The initial objective would be the efficient synthesis and thorough characterization of this compound. This would involve the reaction of 6-methylheptan-2-amine with chloroacetyl chloride and subsequent purification and structural elucidation using techniques such as NMR and mass spectrometry.
Reactivity Studies: A systematic investigation of the reactivity of the target compound with a range of nucleophiles (e.g., amines, thiols, azides) would be undertaken. These studies would aim to determine the kinetic and thermodynamic parameters of the substitution reactions and to understand the influence of the branched alkyl substituent.
Mechanistic Investigations: Detailed mechanistic studies could be performed to elucidate the transition states and intermediates involved in its reactions. This might involve computational modeling and kinetic isotope effect studies.
Exploration of Synthetic Utility: The research would explore the potential of this compound as a building block in the synthesis of more complex molecular architectures, including novel heterocyclic compounds and potential ligands for metal catalysis.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(6-methylheptan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-8(2)5-4-6-9(3)12-10(13)7-11/h8-9H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRHYMHJGCHFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279839 | |
| Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-80-0 | |
| Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Chemistry of 2 Chloro N 6 Methylheptan 2 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. For 2-chloro-N-(6-methylheptan-2-yl)acetamide, DFT calculations can provide a detailed understanding of its geometric and electronic properties.
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the flexible nature of the 6-methylheptan-2-yl group, the molecule can exist in multiple conformations. A systematic conformational search is necessary to identify the various low-energy structures.
The conformational energy landscape can be mapped by rotating the rotatable bonds and calculating the energy of each resulting conformer. This landscape reveals the relative stabilities of different conformations and the energy barriers between them. For N-alkyl amides, the syn and anti conformations around the N-alkyl bond are of particular interest. Ab initio calculations on similar acetamides have often predicted the anti conformer, where the N-H and Cα-H bonds have a dihedral angle of approximately 180°, to be the lowest in energy. researchgate.net
Below is a hypothetical data table illustrating the kind of information that would be obtained from a geometry optimization of the most stable conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.23 |
| C-N | 1.35 |
| N-H | 1.01 |
| C-Cl | 1.78 |
| **Bond Angles (°) ** | |
| O=C-N | 122.5 |
| C-N-H | 118.0 |
| C-N-C | 121.0 |
| Dihedral Angles (°) | |
| O=C-N-C | 178.5 |
| H-N-C-H | 175.0 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the amide nitrogen and oxygen atoms, as well as the chlorine atom, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group and the C-Cl bond, indicating these are the probable sites for nucleophilic attack.
A hypothetical table of FMO properties for this compound is presented below.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate different regions of electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The chlorine atom would also contribute to the electrostatic potential, influencing the molecule's interactions.
Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution
For this compound in an aqueous solution, MD simulations could reveal how the molecule's conformation changes over time and how it interacts with surrounding water molecules. These simulations can help to understand the stability of different conformers in solution and the dynamics of hydrogen bonding between the amide group and water. Such studies on similar molecules like N-methylacetamide have been used to quantify the affinities of ions for the peptide group. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling of Derived Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical based on its molecular structure. This is achieved by developing mathematical models that correlate structural or physicochemical descriptors with a specific property. Chloroacetamides are a class of herbicides, and QSPR models are often used to predict their herbicidal activity and environmental fate. mdpi.comusgs.gov
For this compound, a QSPR model could be developed to predict properties such as its herbicidal efficacy, solubility, or toxicity. This would involve calculating a range of molecular descriptors, including those derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) and others related to its topology and geometry.
A hypothetical QSPR data table for this compound is shown below, illustrating the types of descriptors that would be used.
| Descriptor | Value |
| Molecular Weight | 205.71 g/mol |
| LogP (octanol-water partition coefficient) | 3.2 |
| Polar Surface Area | 29.1 Ų |
| Number of Rotatable Bonds | 6 |
| Dipole Moment | 3.5 D |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro N 6 Methylheptan 2 Yl Acetamide
Nucleophilic Substitution Reactions at the α-Chloro Carbon
The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom (the α-chloro carbon) is highly electrophilic. This is due to the electron-withdrawing inductive effects of both the adjacent chlorine atom and the carbonyl group, making it a prime target for nucleophiles. The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net
The substitution of the α-chloro group in 2-chloro-N-(6-methylheptan-2-yl)acetamide proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion (the leaving group) departs. libretexts.org The rate of this reaction is dependent on the concentration of both the chloroacetamide and the attacking nucleophile. libretexts.orgyoutube.com
The steric hindrance around the reaction center is a critical factor in SN2 reactions. masterorganicchemistry.com In this compound, the N-substituent is a bulky secondary alkyl group (6-methylheptan-2-yl). However, this bulk is relatively distant from the α-chloro carbon, separated by the amide linkage. Therefore, it is expected to have only a minor impact on the rate of nucleophilic attack at the α-carbon, allowing SN2 reactions to proceed readily.
Thiols (and Thiolates): Thiols and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and react readily with α-chloroacetamides. For instance, studies on N-aryl acetamides have shown that they react with sodium hydrogen selenide (B1212193) (NaHSe), a selenium analog of a thiol, to form new selenium-containing derivatives. ekb.eg A similar reaction with this compound and a thiol like ethanethiol (B150549) would be expected to yield the corresponding thioether derivative.
Amines: Primary and secondary amines are effective nucleophiles that can displace the chloride to form N-substituted glycine (B1666218) amide derivatives. The reaction involves the attack of the nitrogen lone pair on the α-carbon. These reactions are fundamental in the synthesis of a wide variety of derivatives from chloroacetylated starting materials. ijpsr.inforesearchgate.net
Alkoxides: Alkoxides (RO⁻), being strong nucleophiles, will also react via the SN2 mechanism to replace the chlorine and form an ether linkage. For example, reaction with sodium ethoxide would yield 2-ethoxy-N-(6-methylheptan-2-yl)acetamide.
The SN2 pathway is the dominant mechanism for the nucleophilic substitution on the α-chloro carbon of this compound due to it being a primary-like halide (with respect to the carbon bearing the halogen). masterorganicchemistry.com The SN1 (unimolecular nucleophilic substitution) pathway, which involves the formation of a carbocation intermediate, is generally disfavored for this type of substrate. masterorganicchemistry.comyoutube.com SN1 reactions typically require substrates that can form stable carbocations, such as tertiary halides, and are not characteristic of α-chloroacetamides under normal conditions. masterorganicchemistry.comyoutube.com
The versatility of the SN2 reaction allows for the synthesis of a vast array of new molecules. By selecting different nucleophiles, a wide range of functional groups can be introduced at the α-position.
| Nucleophile | Example | Expected Product with this compound | Reaction Pathway |
|---|---|---|---|
| Amine | Diethylamine | 2-(diethylamino)-N-(6-methylheptan-2-yl)acetamide | SN2 |
| Thiolate | Sodium thiophenolate | 2-(phenylthio)-N-(6-methylheptan-2-yl)acetamide | SN2 |
| Alkoxide | Sodium methoxide | 2-methoxy-N-(6-methylheptan-2-yl)acetamide | SN2 |
| Carboxylate | Sodium acetate | 2-acetoxy-N-(6-methylheptan-2-yl)acetamide | SN2 |
| Azide | Sodium azide | 2-azido-N-(6-methylheptan-2-yl)acetamide | SN2 |
Hydrolytic Stability and Degradation Pathways of the Amide Bond
The amide bond in this compound is generally stable but can be cleaved under specific conditions, such as in the presence of strong acids or bases, or through enzymatic action.
Systematic studies on various chloroacetamide herbicides provide a strong model for the hydrolytic behavior of this compound. nih.govresearchgate.net The reaction pathways are highly dependent on the pH.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., in sodium hydroxide (B78521) solution), the degradation of most chloroacetamides proceeds through two potential pathways. The predominant mechanism is an SN2 reaction where a hydroxide ion (OH⁻) acts as the nucleophile, attacking the α-chloro carbon to displace the chloride and form a hydroxy-substituted derivative. nih.govresearchgate.net In this case, the product would be 2-hydroxy-N-(6-methylheptan-2-yl)acetamide . A secondary, less common pathway is the direct base-catalyzed hydrolysis of the amide bond itself, which would yield chloroacetic acid and 6-methylheptan-2-amine . researchgate.net The specific pathway and its rate are influenced by the structure of the N-substituent. nih.gov
Acid-Catalyzed Hydrolysis: In strongly acidic conditions (e.g., in hydrochloric acid), the mechanism is more complex. The reaction typically begins with the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond. nih.govresearchgate.net Therefore, under acidic conditions, this compound is expected to hydrolyze to chloroacetic acid and 6-methylheptan-2-amine . nih.govresearchgate.net
The table below summarizes findings from a study on related chloroacetamides, illustrating the typical products observed under different hydrolytic conditions.
| Compound Class | Condition | Primary Reaction Type | Major Products |
|---|---|---|---|
| Chloroacetamides | Base-Catalyzed (e.g., 2 N NaOH) | SN2 at α-carbon | Hydroxy-substituted acetamide (B32628) derivative |
| Chloroacetamides | Base-Catalyzed (e.g., 2 N NaOH) | Amide Cleavage (minor pathway) | Chloroacetic acid + Amine |
| Chloroacetamides | Acid-Catalyzed (e.g., 2 N HCl) | Amide Cleavage | Chloroacetic acid + Amine |
Data extrapolated from studies on various chloroacetamide herbicides. nih.govresearchgate.net
Amidase enzymes (EC 3.5.1.4) are hydrolases capable of catalyzing the cleavage of amide bonds. researchgate.net While specific studies on the enzymatic hydrolysis of this compound are not available, the principles of enzyme-substrate interaction for this class of enzymes are well-understood.
An amidase would hydrolyze this compound into chloroacetic acid and 6-methylheptan-2-amine . The efficiency of this catalysis depends on how well the substrate fits into the enzyme's active site. The active site of an amidase contains a catalytic triad (B1167595) of amino acid residues (commonly Ser-Ser-Lys) that facilitates the hydrolysis. researchgate.net The bulky and branched nature of the 6-methylheptan-2-yl group would need to be accommodated within a hydrophobic pocket of the enzyme's active site. The specificity and rate of hydrolysis would, therefore, be highly dependent on the specific amidase used, as different enzymes have differently shaped active sites. researchgate.net
Photochemical and Thermal Decomposition Pathways
Information regarding the photochemical and thermal decomposition of this compound is not specifically available. However, the behavior of related compounds can provide insight into its likely stability.
Thermal Decomposition: A study on a different chloroacetamide intermediate, 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide (CCTA), showed that while stable at room temperature, it undergoes a rapid exothermic decomposition reaction starting at approximately 91°C. koreascience.kr This suggests that chloroacetamides as a class can be thermally sensitive. The decomposition of this compound would likely involve the cleavage of the weakest bonds, such as the carbon-chlorine (C-Cl) bond, followed by subsequent fragmentation and rearrangement reactions. The exact decomposition temperature and products would need to be determined experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). koreascience.kr
Photochemical Decomposition: Photochemical decomposition involves the absorption of light energy (typically UV light) to promote a molecule to an excited state, which can lead to bond cleavage. For this compound, the most likely photochemical reaction would be the homolytic cleavage of the C-Cl bond to form a carbon-centered radical and a chlorine radical. These highly reactive radical species would then initiate a cascade of further reactions. The amide group and the aromatic ring (if present in related structures) can also influence the photochemical pathways.
Environmental Chemistry and Degradation Pathways of Chloroacetamide Analogs
Abiotic Degradation in Environmental Compartments
Abiotic degradation processes, including photolysis and hydrolysis, play a crucial role in the transformation of chloroacetamide herbicides in the environment, particularly in aquatic systems and on soil surfaces.
Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for some chloroacetamide analogs, especially in sunlit surface waters. The susceptibility of these compounds to photolytic transformation can be influenced by their chemical structure and the presence of photosensitizing agents in the environment.
Direct photolysis, where the chemical itself absorbs light and undergoes transformation, has been observed for certain chloroacetamide compounds. For instance, the dichloroacetamide safener benoxacor (B1667998) undergoes rapid direct photolysis under simulated sunlight with a half-life of approximately 10 minutes. uiowa.edu This transformation proceeds through a photoinitiated ring closure, forming a monochlorinated intermediate that further degrades into dechlorinated diastereomers and a tautomer. uiowa.edu In contrast, other chloroacetamides, such as dichlormid (B166021), AD-67, and furilazole (B1662145), show negligible direct photolysis in simulated sunlight. uiowa.eduwalisongo.ac.id
Indirect photolysis, mediated by environmental photosensitizers like nitrate, nitrite, and humic acids, is a more common degradation pathway for many chloroacetamide herbicides. uiowa.edu These photosensitizers absorb light and produce reactive species, such as hydroxyl radicals and singlet oxygen, which then react with and transform the herbicide molecules. uiowa.edu Studies have shown that dichlormid, AD-67, and furilazole are susceptible to indirect photolysis. uiowa.edu For example, the photolysis of dichlormid can lead to dealkylation, photoassisted hydrolysis, and dechlorination, with one of the products being the herbicide N,N-diallyl-2-chloroacetamide (CDAA). walisongo.ac.id Similarly, irradiation of acetochlor (B104951) resulted in a 50% conversion of the parent molecule, yielding at least six photoproducts. tandfonline.com
The efficiency of photolytic degradation is highly dependent on environmental conditions, including water depth, turbidity, and the concentration of photosensitizers.
Hydrolysis, the reaction of a compound with water, is another key abiotic process influencing the fate of chloroacetamide herbicides, particularly in soil and groundwater. researchgate.net The rate of hydrolysis is significantly dependent on the pH of the surrounding medium and the specific chemical structure of the chloroacetamide. nih.govfao.org
Generally, chloroacetamide herbicides are more susceptible to hydrolysis under acidic or basic conditions compared to neutral pH. nih.govfao.org For many chloroacetamides, base-mediated hydrolysis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion replaces the chlorine atom. researchgate.netacs.org Acid-catalyzed hydrolysis, on the other hand, can lead to the cleavage of both the amide and ether groups. researchgate.netfao.org Subtle structural differences, such as the nature of the N-alkyl substituent, can significantly impact the rate and mechanism of hydrolysis due to factors like steric hindrance. nih.govacs.org For example, the base-mediated hydrolysis rate of benoxacor is two orders of magnitude greater than that of its co-formulant, S-metolachlor. nih.gov At a neutral pH of 7, benoxacor is the only one among several tested dichloroacetamide safeners that shows significant hydrolysis, with a half-life of approximately 55 days. nih.gov The hydrolysis half-lives for other common chloroacetamides like acetochlor and metolachlor (B1676510) can extend to years at neutral pH. nih.gov
Sorption to soil and sediment particles is a critical process that affects the mobility and availability of chloroacetamide herbicides for degradation. The extent of sorption is largely influenced by the organic carbon content of the soil, with higher organic carbon leading to greater sorption. nih.gov Adsorption isotherms for chloroacetamides like acetochlor, alachlor (B1666766), metolachlor, and propachlor (B1678252) generally conform to the Freundlich equation. nih.gov The primary interaction mechanisms between these herbicides and soil components, such as clay and humic acids, include hydrogen bonding and charge transfer. nih.gov The specific structural moieties of each herbicide influence its binding affinity. nih.gov Generally, chloroacetamides are considered to be mobile in soils, which can lead to their transport into aquatic systems. walisongo.ac.id
Table 1: Hydrolysis Data for Selected Chloroacetamide Analogs
| Compound | Condition | Half-life | Reference |
| Benoxacor | pH 7 | 55.0 (±3.7) days | nih.gov |
| Benoxacor | High pH (lime-soda softening) | 13 hours | nih.gov |
| Acetochlor | Circumneutral pH | Years | nih.gov |
| Metolachlor | Circumneutral pH | Years | nih.gov |
Biotic Transformation by Microorganisms in Environmental Matrices
Microbial degradation is a primary pathway for the dissipation of chloroacetamide herbicides in soil and water. acs.orgnih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to transform these compounds through various metabolic processes.
The microbial metabolism of chloroacetamide herbicides leads to the formation of a variety of transformation products. These metabolites can have different chemical properties, mobility, and toxicity compared to the parent compound. acs.org
A common initial step in the aerobic degradation of many chloroacetamides is N-dealkylation. researchgate.netresearchgate.net For instance, butachlor (B1668075) can be degraded to alachlor through partial C-dealkylation, which is then converted to 2-chloro-N-(2,6-dimethylphenyl)acetamide via N-dealkylation. nih.gov This is often followed by further transformation to compounds like 2,6-diethylaniline (B152787). researchgate.netnih.gov In the case of acetochlor, microbial degradation can yield metabolites such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA), which can be further metabolized to 6-ethyl-o-toluidine (MEA). nih.gov
Another significant pathway involves conjugation with glutathione (B108866) (GSH), a process that has been observed for dichloroacetamide safeners like benoxacor and dichlormid in the presence of microorganisms. acs.orgnih.govresearchgate.net This initial dechlorination, likely through microbial hydrolysis, is followed by conjugation with GSH. nih.govresearchgate.netuiowa.edu The resulting glutathione conjugates can undergo further cleavage and oxidation to form ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are often more mobile and frequently detected in surface and groundwater than the parent herbicides. acs.orgnih.gov
Under anaerobic conditions, the degradation pathways can differ. For acetochlor, anaerobic degradation by Proteiniclasticum sediminis BAD-10T has been shown to produce metabolites such as 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA) and N-(2-methyl-6-ethylphenyl)-acetamide (MEPA). nih.gov In some anaerobic environments, reductive dechlorination can occur, as seen with the transformation of dichlormid to the banned herbicide CDAA. acs.orgnih.gov
The microbial transformation of chloroacetamide herbicides can occur through two primary mechanisms: metabolism, where the microorganism utilizes the herbicide as a source of carbon and energy for growth, and cometabolism, where the herbicide is transformed by microbial enzymes but does not serve as a primary nutrient source.
Several bacterial strains capable of utilizing chloroacetamide herbicides as a sole carbon source have been isolated and characterized. For example, Paracoccus sp. strain FLY-8 can degrade and utilize six different chloroacetamide herbicides, including alachlor, acetochlor, and butachlor, for growth. researchgate.netnih.gov The degradation rates by this strain were found to be influenced by the molecular structure of the herbicide, with the length of the amide nitrogen's alkoxymethyl side chain being a significant factor. nih.gov Similarly, an Acinetobacter sp. strain, GC-A6, has been shown to utilize alachlor as its sole carbon source, degrading it to 2-chloro-N-(2,6-diethylphenyl)acetamide and subsequently to 2,6-diethylaniline and 7-ethylindoline. researchgate.net
Cometabolism is also a significant process for the degradation of chloroacetamides. nih.govresearchgate.net For instance, the microbial biotransformation of the dichloroacetamide safeners benoxacor and dichlormid in aerobic microcosms inoculated with river sediment proceeds primarily, if not exclusively, via cometabolism. nih.govresearchgate.netuiowa.edu In these cases, the presence of a labile primary carbon source, such as acetate, is necessary for the transformation to occur. acs.org
The degradation pathways often involve a series of enzymatic reactions, including hydroxylation, dealkylation, dechlorination, and ring cleavage. researchgate.netnih.govmdpi.com For example, the degradation of butachlor by Catellibacterium caeni sp. nov DCA-1T involves its transformation into five different metabolites. researchgate.net
Table 2: Microbial Strains Involved in the Degradation of Chloroacetamide Analogs
| Microbial Strain | Degraded Compound(s) | Degradation Type | Reference |
| Paracoccus sp. FLY-8 | Alachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, Metolachlor | Metabolism | researchgate.netnih.gov |
| Acinetobacter sp. GC-A6 | Alachlor | Metabolism | researchgate.net |
| Proteiniclasticum sediminis BAD-10T | Alachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, Metolachlor | Anaerobic Degradation | nih.gov |
| Catellibacterium caeni sp. nov DCA-1T | Butachlor | Metabolism | researchgate.net |
| River Sediment Microcosm | Benoxacor, Dichlormid | Cometabolism | nih.govresearchgate.netuiowa.edu |
| Pseudomonas oleovorans | Acetochlor | Metabolism | mdpi.com |
Mechanistic Studies of Microbial Enzymes Involved in Chloroacetamide Transformation
The microbial degradation of chloroacetamide herbicides is facilitated by a variety of enzymes. The initial steps of transformation are often catalyzed by hydrolases, oxygenases, and transferases.
Amidase enzymes are pivotal in the cleavage of the amide bond present in chloroacetamide molecules. researchgate.net Hydrolases are also implicated in the initial dechlorination step, particularly in aerobic environments, which is mechanistically a microbial hydrolysis rather than a reductive dehalogenation. nih.gov
Cytochrome P450 monooxygenases are another important class of enzymes involved in the metabolism of these herbicides. researchgate.net These enzymes can catalyze N- and C-dealkylation reactions, which are common initial steps in the degradation of compounds like alachlor and butachlor. researchgate.netresearchgate.net
Glutathione S-transferases (GSTs) play a crucial role in the detoxification of chloroacetamides in many organisms, including microbes. These enzymes catalyze the conjugation of the herbicide with glutathione, leading to the formation of less toxic and more water-soluble metabolites. acs.orgnih.gov This pathway is analogous to the detoxification mechanism found in plants that are protected by dichloroacetamide safeners. acs.org
In anaerobic bacteria, the degradation pathway is often initiated by dechlorination. researchgate.net The specific enzymes responsible for this initial step under anaerobic conditions are still being investigated. Following the initial enzymatic attacks, further degradation of the aromatic ring often proceeds through hydroxylation and subsequent ring cleavage pathways, ultimately leading to mineralization. researchgate.netresearchgate.netnih.gov
Understanding the specific enzymes and their mechanisms provides valuable insights for developing bioremediation strategies for environments contaminated with chloroacetamide herbicides. nih.gov
Advanced Analytical Techniques for Environmental Monitoring of Chloroacetamides and their Transformation Products
The environmental monitoring of chloroacetamide herbicides and their transformation products (TPs) is critical for understanding their fate, transport, and potential impact on ecosystems and human health. The parent compounds can be analyzed using various methods, but their degradation products, which are often more polar and water-soluble, present unique analytical challenges. waters.comnih.gov Advanced analytical techniques are essential for the sensitive and selective detection of this diverse group of compounds in complex environmental matrices such as water, soil, and food. azolifesciences.comsci-hub.se These methods are applicable to a wide range of chloroacetamide analogs, including compounds like 2-chloro-N-(6-methylheptan-2-yl)acetamide.
The primary analytical approach for both parent chloroacetamides and their TPs involves a combination of chromatographic separation and mass spectrometric detection. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques, typically coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. tandfonline.comusgs.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the predominant technique for analyzing the polar and ionic TPs of chloroacetamides, such as ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites, which are not sufficiently volatile for GC analysis. usgs.govresearchgate.net These metabolites are frequently detected in surface and groundwater, sometimes at higher concentrations than the parent herbicides. waters.com
Methodologies have been developed for the simultaneous determination of multiple chloroacetamide herbicides (e.g., acetochlor, alachlor, metolachlor, dimethenamid) and their ESA and OXA degradates in water samples. researchgate.net A key challenge in the analysis of these compounds is the co-elution of structural isomers, such as Acetochlor ESA and Alachlor ESA, which have the same molecular weight. waters.comresearchgate.net Advanced instrumentation is required to resolve this. For instance, Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns (e.g., 1.7 µm), offers significantly improved chromatographic resolution and sensitivity compared to traditional HPLC, allowing for the successful separation of these isomers. waters.com UPLC-MS/MS methods can reduce run times and increase sensitivity by a factor of two to four. waters.com
Sample preparation for water analysis typically involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix. usgs.govresearchgate.net Various sorbents are used, including C18 and carbon-based cartridges. researchgate.net The U.S. Environmental Protection Agency (EPA) has established Method 535 for the determination of chloroacetamide metabolites in drinking water, which utilizes SPE followed by LC-MS/MS. waters.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the analysis of the parent chloroacetamide herbicides, which are more volatile than their degradation products. tandfonline.comhpst.cz It provides high selectivity and anti-interference capabilities, which are crucial for complex matrices like soil. tandfonline.com
For soil analysis, a common sample preparation technique is dispersive solid-phase extraction (dSPE), often following an initial solvent extraction with acetonitrile. tandfonline.com The dSPE cleanup step typically uses a combination of sorbents like N-propyl ethylenediamine (B42938) (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. tandfonline.com This approach has been successfully used for the simultaneous determination of multiple chloroacetamide residues in soil with high recovery rates and low limits of detection. tandfonline.com
Advanced Extraction and Detection Strategies
To improve selectivity and extraction efficiency, novel materials and methods have been developed. Molecularly imprinted polymers (MIPs) offer a highly selective approach for solid-phase extraction. nih.govrsc.org MIPs are polymers synthesized with cavities that are sterically and chemically complementary to a target analyte or a structurally similar template molecule. This "lock-and-key" mechanism allows for the selective enrichment of target chloroacetamides from complex environmental samples, reducing matrix effects and improving analytical accuracy. researchgate.netnih.gov Magnetic molecularly imprinted polymers (MMIPs) further simplify the extraction process by allowing for easy separation of the sorbent from the sample solution using an external magnetic field. nih.govresearchgate.net
High-resolution mass spectrometry (HRMS) is another significant advancement. azolifesciences.com Unlike tandem mass spectrometry which targets specific precursor-product ion transitions, HRMS provides accurate mass measurements, enabling the identification of a wide range of compounds, including previously unknown or "suspect" transformation products, without the need for authentic reference standards. nih.govacs.org
Chiral Analysis
Many chloroacetamide herbicides, such as metolachlor, are chiral, meaning they exist as stereoisomers (enantiomers and diastereomers). juniperpublishers.comacs.org These isomers can exhibit different biological activities, degradation rates, and toxicities. juniperpublishers.commdpi.com Therefore, assessing their environmental fate requires stereoselective analytical methods. Chiral HPLC, using columns with chiral stationary phases derived from cellulose (B213188) or amylose, is the most widely used technique for separating these stereoisomers before detection by MS/MS. juniperpublishers.comresearchgate.net This allows for the investigation of enantioselective degradation and transport in the environment. juniperpublishers.com
The tables below summarize the performance of various advanced analytical techniques for the monitoring of chloroacetamide herbicides and their transformation products.
Table 1: Analytical Methods for Chloroacetamides and Transformation Products in Water
| Technique | Analytes | Sample Preparation | Limit of Detection (LOD) / Quantitation (LOQ) | Recovery (%) | Source |
|---|---|---|---|---|---|
| UPLC-MS/MS | Alachlor OA & ESA, Acetochlor OA & ESA, Metolachlor OA & ESA | Direct Injection (based on EPA Method 535) | S/N > 10 at 0.05 µg/L | Not Specified | waters.com |
| HPLC-MS/MS | Acetochlor, Alachlor, Metolachlor, Dimethenamid and their ESA & OXA TPs | Solid-Phase Extraction (C-18) | LOQ: 0.10 ppb | 95 - 105 | researchgate.net |
| HPLC/MS | Acetochlor, Alachlor, Metolachlor ESA & OXA TPs | Solid-Phase Extraction | LOQ: 0.05 µg/L | 81 - 125 | usgs.gov |
| MMISPE-HPLC | Chloroacetamide herbicides | Magnetic Molecularly Imprinted Solid Phase Extraction | LOD: 0.03 - 0.06 µg/L | 82.1 - 102.9 | nih.govresearchgate.net |
| SPME-GC-MS | Atrazine, Simazine, Acetochlor, Alachlor, Metolachlor | Solid-Phase Microextraction (SPME) | LOD: 0.25 µg/L | Not Specified | nih.gov |
Table 2: Analytical Methods for Chloroacetamide Herbicides in Soil
| Technique | Analytes | Sample Preparation | Limit of Detection (LOD) / Quantitation (LOQ) | Recovery (%) | Source |
|---|---|---|---|---|---|
| GC-MS/MS | Alachlor, Metazachlor, Butachlor, etc. | Dispersive Solid-Phase Extraction (dSPE) | LOD: 0.2 - 1.0 ng/g; LOQ: 0.8 - 2.2 ng/g | 87.7 - 108.0 | tandfonline.com |
| MISPE-GC | Alachlor, Acetochlor, Pretilachlor, Metolachlor | Molecularly Imprinted Solid-Phase Extraction (MISPE) | Spiked at 0.1, 0.5, 1.0 µg/mL | 80.6 - 90.2 | rsc.org |
Structure Reactivity and Structure Function Relationships in Chloroacetamide Frameworks: a Comparative Analysis
Influence of N-Substituent on Chemical Reactivity and Stereochemical Outcome
Comparative Studies with N-Aryl (e.g., 2,6-dimethylphenyl, 2,6-diethylphenyl) Chloroacetamides
N-Aryl chloroacetamides, particularly those with bulky ortho-substituents like 2-chloro-N-(2,6-dimethylphenyl)acetamide and 2-chloro-N-(2,6-diethylphenyl)acetamide, serve as important benchmarks for understanding structure-reactivity relationships.
Electronic Effects: The N-aryl group introduces electronic effects that differ significantly from N-alkyl groups. The lone pair of electrons on the amide nitrogen can be delocalized into the aromatic π-system, in addition to the amide carbonyl group. nih.gov However, in 2,6-disubstituted systems, the phenyl ring is often forced to twist out of the plane of the amide group to minimize steric clashes, which can disrupt this conjugation. Kinetic studies on α-chloroacetanilides suggest that electronic interactions with the anilide substituent, rather than direct participation, govern their reactivity toward nucleophiles. nih.govacs.org
Reactivity: These N-aryl chloroacetamides readily undergo nucleophilic substitution reactions where the chlorine is displaced. researchgate.netcymitquimica.com They are known to react with various nucleophiles, including amines and thiols, which is a key feature in their application as synthetic intermediates and in their biological mode of action. nih.govresearchgate.net For example, 2-chloro-N-(2,6-dimethylphenyl)acetamide is a known intermediate in the synthesis of other compounds. chemicalbook.compharmaffiliates.com The reactivity is such that they are generally stable under standard conditions but are incompatible with strong acids, bases, and oxidizing agents. fishersci.com
The table below summarizes the structural characteristics of these comparative N-aryl chloroacetamides.
| Compound Name | N-Substituent | Key Structural Features |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethylphenyl | Aromatic ring; two ortho-methyl groups causing significant steric hindrance. |
| 2-chloro-N-(2,6-diethylphenyl)acetamide | 2,6-diethylphenyl | Aromatic ring; two ortho-ethyl groups causing even greater steric bulk than methyl groups. |
Steric and Electronic Effects of the 6-methylheptan-2-yl Group versus other Alkyl Chains
The 6-methylheptan-2-yl substituent in the target molecule, 2-chloro-N-(6-methylheptan-2-yl)acetamide, presents a distinct steric and electronic profile compared to both N-aryl groups and simple, linear N-alkyl chains.
Electronic Effects: The 6-methylheptan-2-yl group is a purely aliphatic, electron-donating group. solubilityofthings.com This electron-donating nature increases the electron density on the nitrogen atom. This, in turn, enhances resonance stabilization of the amide bond by delocalizing the nitrogen lone pair into the carbonyl group, which can reduce the electrophilicity of the carbonyl carbon. solubilityofthings.comquora.com Unlike N-aryl groups, there is no π-system for the nitrogen lone pair to interact with.
Steric Effects: The N-substituent is a secondary alkyl group (attachment at C2 of the heptane (B126788) chain) and possesses branching at both the α-carbon (part of the main chain) and the distal β-carbon (the methyl group at position 6). Branched alkyl groups are known to decrease reaction rates relative to their straight-chain counterparts due to increased steric hindrance. researchgate.netmdpi.com The bulk of the 6-methylheptan-2-yl group would be expected to sterically shield the amide backbone and hinder the approach of nucleophiles to the α-carbon, potentially more so than a simple n-alkyl chain but with a different spatial arrangement of bulk compared to the planar, ortho-substituted aryl groups. Studies on other systems have shown that branching at the α- or β-carbon of an N-alkyl group can significantly hinder reactions. mdpi.com
The following interactive table compares the steric and electronic effects of the target N-substituent with other representative alkyl chains.
| N-Substituent Group | Type | Branching | Electronic Effect | Expected Impact on Reactivity (vs. n-butyl) |
| n-butyl | Primary, linear | None | Electron-donating | Baseline |
| sec-butyl | Secondary, branched at α-C | Yes | Electron-donating | Decreased (steric hindrance) |
| isobutyl | Primary, branched at β-C | Yes | Electron-donating | Slightly decreased (steric hindrance) |
| 6-methylheptan-2-yl | Secondary, branched at α-C and distal | Yes | Electron-donating | Decreased (significant steric bulk) |
Modulating the Selectivity of Nucleophilic Attack through Structural Modifications
The primary site for nucleophilic attack in chloroacetamides is the α-carbon bearing the chlorine atom, proceeding via an S_N2 mechanism. nih.govacs.org The selectivity and rate of this attack can be finely tuned by modifying the structure of the N-substituent.
The N-substituent modifies reactivity through two primary mechanisms:
Steric Shielding: Bulky N-substituents, such as the 2,6-disubstituted aryl groups or the branched 6-methylheptan-2-yl group, can physically obstruct the trajectory of an incoming nucleophile. This steric hindrance raises the activation energy of the S_N2 transition state, slowing the reaction rate. researchgate.net Research on dichloroacetamides has shown that branched alkyl R-groups decrease hydrogenolysis rates compared to their straight-chain homologs. researchgate.net
Conformational Control: The N-substituent dictates the preferred conformation of the molecule, particularly the dihedral angle between the N-C=O plane and the C-Cl bond. For an efficient S_N2 reaction to occur, the nucleophile must approach the α-carbon from the backside relative to the C-Cl bond. Computational studies on N,N-dimethyl versus N-methyl chloroacetamide have shown that conformational changes are critical, and the accessibility of the LUMO on the C-Cl carbon governs reactivity. wuxibiology.com The bulky 6-methylheptan-2-yl group would likely favor specific rotamers to minimize steric strain, which would in turn influence the average orientation of the reactive C-Cl bond and its accessibility.
In chloroacetanilides, electronic interactions are considered key determinants of reactivity. acs.org For N-alkyl chloroacetamides like this compound, the interplay is primarily between the electron-donating nature of the alkyl group and its steric bulk. The increased lipophilicity and steric hindrance conferred by the 6-methylheptan-2-yl group would be expected to decrease its reactivity with aqueous nucleophiles compared to less-hindered analogues. researchgate.netnih.gov
Design Principles for Novel Chloroacetamide Scaffolds with Tunable Chemical Properties
The chloroacetamide framework is a versatile scaffold in chemical synthesis and drug design due to its tunable reactivity. arkat-usa.orgrsc.org The design of novel derivatives hinges on the strategic selection of the N-substituent to achieve specific chemical and physical properties.
Key design principles include:
Reactivity Tuning: As discussed, the reactivity of the C-Cl bond towards nucleophiles can be attenuated. Highly reactive chloroacetamides can be designed with small, unhindered N-substituents, making them useful as covalent inhibitors or highly reactive synthetic intermediates. acs.org Conversely, introducing bulky substituents like the 6-methylheptan-2-yl group or 2,6-disubstituted aryl groups reduces reactivity, which can improve selectivity or stability in certain applications. mdpi.comnih.gov
Modulating Lipophilicity: The N-substituent is a primary determinant of the molecule's lipophilicity (logP). Introducing a long, branched alkyl chain like 6-methylheptan-2-yl significantly increases lipophilicity compared to an N-aryl or small N-alkyl group. This is a critical parameter for controlling properties like solubility, cell membrane permeability, and binding to hydrophobic pockets in biological targets. nih.gov
Scaffold for Synthesis: The reactive C-Cl bond makes chloroacetamides valuable precursors for a wide range of heterocyclic compounds, such as piperazines, lactams, and oxazolidines. researchgate.netarkat-usa.org By choosing an N-substituent with additional functional groups, intramolecular cyclizations can be designed to build complex molecular architectures.
In essence, the 6-methylheptan-2-yl group in this compound can be viewed as a design element intended to impart high lipophilicity and significant steric bulk, thereby creating a scaffold with attenuated but present chemical reactivity, suitable for applications where these physical properties are paramount.
Emerging Research Directions and Future Perspectives for Chloroacetamide Chemistry
Integration of 2-chloro-N-(6-methylheptan-2-yl)acetamide into Catalyst Development
There is currently no available research demonstrating the integration of this compound into catalyst development. The chloroacetamide functional group can, in principle, be incorporated into ligand structures for metal catalysts; however, no studies have been published that utilize this specific compound for such purposes.
Role as a Building Block in the Synthesis of Complex Organic Architectures
The inherent reactivity of the C-Cl bond in chloroacetamides makes them useful intermediates in organic synthesis. The chlorine atom can be displaced by a variety of nucleophiles, enabling the construction of larger, more complex molecules. For instance, N-aryl-2-chloroacetamides are known precursors for various heterocyclic systems. researchgate.net However, there are no specific examples in the scientific literature that detail the use of this compound as a building block for complex organic architectures. Its synthesis would likely follow established methods for N-substituted chloroacetamides, which involve the reaction of chloroacetyl chloride with the corresponding amine, in this case, 6-methylheptan-2-amine. researchgate.netijpsr.info
Advances in In Situ Spectroscopic Monitoring of Chloroacetamide Reactions
Modern spectroscopic techniques such as FT-IR and NMR are crucial for monitoring chemical reactions in real-time. For various chloroacetamide derivatives, these methods have been used to characterize the final products and, in some research, to follow the reaction progress. ijpsr.inforesearchgate.netnih.gov However, no studies have been published that specifically apply in situ spectroscopic monitoring to reactions involving this compound.
Future Directions in Computational Modeling for Predictive Chemical Design
Computational tools like Density Functional Theory (DFT) are widely used to predict the geometric and electronic properties of molecules, including various chloroacetamide derivatives. researchgate.netnih.gov These studies help in understanding reactivity and designing new compounds. For example, DFT calculations have been used to analyze the molecular structure and electronic properties of compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov Nevertheless, there is no computational research available that focuses on this compound.
Potential as Probes for Mechanistic Studies in Organic and Environmental Chemistry
The reactive nature of the chloroacetamide group could theoretically allow this compound to be used as a probe in mechanistic studies, for instance, in tracking the fate of herbicides or other biologically active molecules in the environment. Some chloroacetamides are known to be metabolites of herbicides. nih.gov However, there is no specific research detailing the use of this compound for such mechanistic investigations.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-N-(6-methylheptan-2-yl)acetamide, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via nucleophilic substitution, reacting chloroacetyl chloride with 6-methylheptan-2-amine. Key steps include maintaining low temperatures (0–5°C) to control exothermic reactions and using bases like NaOH to neutralize HCl byproducts. Solvent choice (e.g., THF or dichloromethane) and stoichiometric ratios (1:1.2 amine-to-chloroacetyl chloride) are critical for achieving >85% yield . Purification via recrystallization or column chromatography ensures >95% purity.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : H and C NMR confirm the acetamide backbone and branching of the 6-methylheptan-2-yl group. The chloro group appears as a singlet at ~4.2 ppm (H) .
- FTIR : Strong absorption bands at ~1650 cm (C=O stretch) and ~680 cm (C-Cl stretch) validate functional groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks [M+H] matching the molecular weight (e.g., 217.7 g/mol) .
Q. How does the branched alkyl chain (6-methylheptan-2-yl) influence the compound’s physicochemical properties?
- The bulky alkyl group increases hydrophobicity (logP ~2.8), reducing aqueous solubility but enhancing lipid membrane permeability. This structural feature also sterically hinders nucleophilic attacks on the chloroacetamide moiety, stabilizing the compound in acidic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
- Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from assay variability (e.g., cell lines, concentration ranges). Meta-analyses using standardized protocols (e.g., MIC assays at 1–100 µM) and computational docking (e.g., AutoDock Vina) to compare binding affinities to target proteins (e.g., COX-2 or bacterial efflux pumps) can clarify structure-activity relationships .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with enhanced stability?
- Single-crystal XRD analysis via SHELXL reveals precise bond angles and torsional strain. For example, the chloroacetamide group’s dihedral angle (15–20° relative to the alkyl chain) suggests rotational flexibility, which can be restricted via cyclization or halogen substitution to improve metabolic stability .
Q. What methodological optimizations improve regioselectivity in substitution reactions involving the chloro group?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while DMSO enhances nucleophilicity of amines .
- Catalysis : KI (10 mol%) accelerates nucleophilic displacement by weakening the C-Cl bond. Kinetic studies show a 3-fold increase in reaction rate at 60°C compared to room temperature .
Q. How do computational models predict the compound’s environmental persistence or toxicity?
- QSAR models (e.g., EPI Suite) estimate a half-life of ~30 days in soil, driven by the chloroacetamide group’s resistance to hydrolysis. Ecotoxicity assays (e.g., Daphnia magna LC >10 mg/L) align with predictions of moderate aquatic toxicity, necessitating biodegradation studies via LC-MS/MS to track metabolite formation .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Temperature | 0–5°C | 87 | 96 | |
| Solvent | THF | 85 | 95 | |
| Base | NaOH | 89 | 97 | |
| Purification Method | Recrystallization (EtOH) | 91 | 98 |
Table 2: Biological Activity Comparison of Derivatives
| Derivative | Target Activity | IC/MIC | Assay Model | Reference |
|---|---|---|---|---|
| N-(2,6-Dimethylphenyl) | Antiarrhythmic | 12 µM | Rat cardiomyocytes | |
| N-(4-Fluorophenyl) | Antimicrobial | 50 µg/mL | E. coli | |
| N-(Thiophen-2-yl) | Anticancer | 8 µM | HeLa cells |
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
